![molecular formula C22H21N7O B6428949 N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1H-pyrrol-1-yl)benzamide CAS No. 2327665-08-5](/img/structure/B6428949.png)
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1H-pyrrol-1-yl)benzamide
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Description
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1H-pyrrol-1-yl)benzamide is 399.18075832 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1H-pyrrol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1H-pyrrol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Pharmacophores
Aminopyridines, which include this compound, serve as pharmacophores for many molecules with significant biological and therapeutic value . They have received great attention in recent years due to their varied medicinal applications .
Synthesis of N-(pyridin-2-yl)amides
This compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
Cytotoxicity Studies
The most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .
Docking Studies
The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . This suggests potential applications in drug design and development .
properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c30-22(17-6-8-18(9-7-17)29-15-3-4-16-29)25-14-13-24-20-10-11-21(28-27-20)26-19-5-1-2-12-23-19/h1-12,15-16H,13-14H2,(H,24,27)(H,25,30)(H,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNVWIZMWXQTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-({6-[(Pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1h-pyrrol-1-yl)benzamide |
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